

2,4-Dichloropyrido[3,2-d]pyrimidine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloropyrido[3,2-d]pyrimidine

Cat. No.: B1314816

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichloropyrido[3,2-d]pyrimidine**

Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloropyrido[3,2-d]pyrimidine**, a critical heterocyclic intermediate in the fields of medicinal chemistry and drug development. The document details its chemical identity, structure, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent derivatization. The role of this compound as a versatile scaffold for the development of potent kinase inhibitors is explored, supported by diagrams of relevant biological pathways and synthetic workflows. This guide is intended for researchers, scientists, and professionals in drug development who require in-depth technical information on this valuable chemical entity.

Chemical Identity and Structure

2,4-Dichloropyrido[3,2-d]pyrimidine is a fused heterocyclic compound containing a pyridine ring fused to a pyrimidine ring. The two chlorine atoms on the pyrimidine ring are highly reactive, making this compound an excellent electrophilic building block for introducing the pyridopyrimidine scaffold into more complex molecules.

1.1 IUPAC Name and Synonyms

- IUPAC Name: **2,4-dichloropyrido[3,2-d]pyrimidine**[\[1\]](#)[\[2\]](#)[\[3\]](#).
- Synonyms: 2,4-dichloro-pyrido[3,2-d]pyrimidine[\[3\]](#).

1.2 Chemical Structure

The structure consists of a pyridine ring fused at the[\[1\]](#)[\[4\]](#) position with a pyrimidine ring, which is substituted with chlorine atoms at positions 2 and 4.

- SMILES: C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1[\[1\]](#)[\[3\]](#).
- InChIKey: UVVFNZJVLRJSMW-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[3\]](#).

1.3 Key Identifiers Key chemical identifiers for **2,4-Dichloropyrido[3,2-d]pyrimidine** are summarized in the table below.

Identifier	Value	Reference
CAS Number	39551-54-7	[2] [3] [5]
Molecular Formula	C ₇ H ₃ Cl ₂ N ₃	[1] [3] [5]
Molecular Weight	200.03 g/mol	[3]
PubChem CID	11958053	[1] [3]

Physicochemical Properties

The physical and chemical properties of **2,4-Dichloropyrido[3,2-d]pyrimidine** are critical for its handling, storage, and application in synthesis.

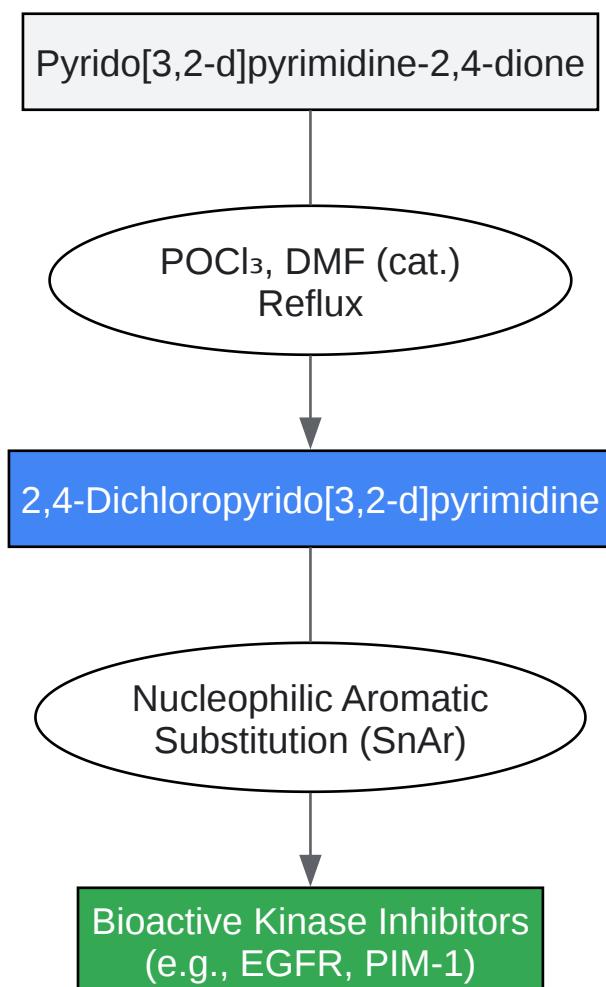
Property	Value	Reference
Physical Form	Solid	[2]
Melting Point	175.0°C to 177.0°C	[3]
Purity	≥95%	[3]
Predicted XlogP	2.5	[1]
Storage	Store in freezer (-20°C) under an inert atmosphere.	[2]
Shipping	Shipped in a cold pack.	[2]

Synthesis and Reactivity

3.1 Synthetic Protocol **2,4-Dichloropyrido[3,2-d]pyrimidine** is typically synthesized from its corresponding dione precursor, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, through a chlorination reaction. The protocol described below is a representative procedure based on analogous syntheses of similar heterocyclic compounds[6].

Objective: To synthesize **2,4-Dichloropyrido[3,2-d]pyrimidine**.

Materials:


- Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Ice water
- Dichloromethane (DCM) or Chloroform (CHCl_3)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

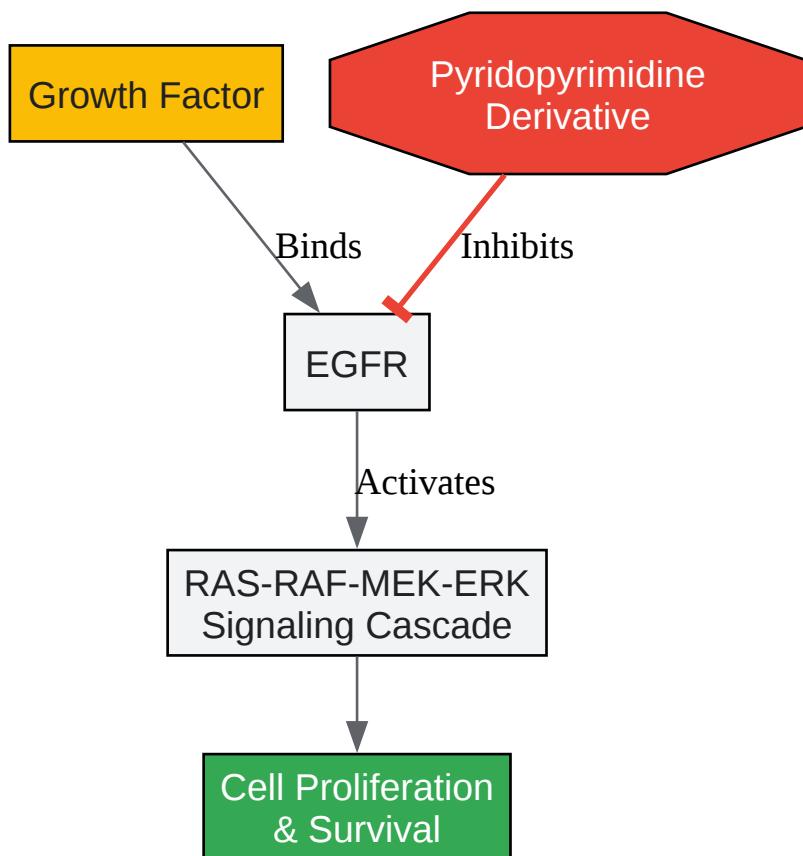
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
- Add an excess of phosphorus oxychloride (POCl_3) (e.g., 5-10 equivalents) to the flask.
- Add a catalytic amount of DMF.
- Heat the reaction mixture to reflux (approximately 110-120°C) with constant stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess POCl_3 under reduced pressure using a rotary evaporator.
- Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
- Extract the aqueous mixture with a suitable organic solvent like DCM or CHCl_3 (3 x volume).
- Combine the organic layers and wash with a saturated NaHCO_3 solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **2,4-Dichloropyrido[3,2-d]pyrimidine** can be further purified by recrystallization or column chromatography.

3.2 Chemical Reactivity The primary utility of this compound stems from the reactivity of its two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution ($S_{n}Ar$) reactions[7]. This allows for the sequential and regioselective introduction of various nucleophiles (amines, alcohols, thiols) at the C4 and C2 positions, enabling the construction of diverse libraries of substituted pyridopyrimidine derivatives.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis and application of **2,4-Dichloropyrido[3,2-d]pyrimidine**.

Applications in Drug Discovery

While **2,4-Dichloropyrido[3,2-d]pyrimidine** itself is not typically the final active pharmaceutical ingredient (API), it is a key scaffold found in numerous biologically active

molecules. Derivatives of the pyridopyrimidine core have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammation research[8].

For instance, related pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine structures have been successfully utilized to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutants like L858R/T790M that are responsible for resistance to some cancer therapies[9]. Similarly, derivatives have been investigated as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation pathways[10]. The ability to easily modify the **2,4-Dichloropyrido[3,2-d]pyrimidine** core makes it an invaluable starting point for generating novel drug candidates targeting these pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2,4-dichloropyrido[3,2-d]pyrimidine (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 2. 2,4-Dichloropyrido[3,2-d]pyrimidine | 39551-54-7 [sigmaaldrich.com]
- 3. 2,4-Dichloropyrido[3,2-d]pyrimidine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. 2,4-Dichlorofuro[3,2-D]pyrimidine | C6H2Cl2N2O | CID 45789968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-dichloropyrido[3,2-d]pyrimidine - CAS:39551-54-7 - Abovchem [abovchem.com]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine _ Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR-L858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [2,4-Dichloropyrido[3,2-d]pyrimidine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314816#2-4-dichloropyrido-3-2-d-pyrimidine-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com